2-(3,4-Difluorophenyl)-2-(ethylamino)acetic acid
Overview
Description
2-(3,4-Difluorophenyl)-2-(ethylamino)acetic acid is an organic compound characterized by the presence of a difluorophenyl group and an ethylamino group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-2-(ethylamino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzaldehyde and ethylamine.
Formation of Intermediate: The 3,4-difluorobenzaldehyde undergoes a condensation reaction with ethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield 2-(3,4-difluorophenyl)-2-(ethylamino)ethanol.
Oxidation: The resulting alcohol is oxidized using an oxidizing agent like potassium permanganate to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-2-(ethylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,4-Difluorophenyl)-2-(ethylamino)acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-2-(ethylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity and selectivity, while the ethylamino group can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)-2-(ethylamino)acetic acid
- 2-(3,4-Dimethoxyphenyl)-2-(ethylamino)acetic acid
- 2-(3,4-Difluorophenyl)-2-(methylamino)acetic acid
Uniqueness
2-(3,4-Difluorophenyl)-2-(ethylamino)acetic acid is unique due to the presence of the difluorophenyl group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents, such as chlorine or methoxy groups, which may exhibit different chemical behaviors and biological activities.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-2-(ethylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-2-13-9(10(14)15)6-3-4-7(11)8(12)5-6/h3-5,9,13H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAIGTLFJPJQDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC(=C(C=C1)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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